N,N-dihydroxypentahomomethionine
Description
Properties
Molecular Formula |
C10H21NO4S |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
2-(dihydroxyamino)-9-methylsulfanylnonanoic acid |
InChI |
InChI=1S/C10H21NO4S/c1-16-8-6-4-2-3-5-7-9(10(12)13)11(14)15/h9,14-15H,2-8H2,1H3,(H,12,13) |
InChI Key |
RIBOHFDQFNREER-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCC(C(=O)O)N(O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N,N-dihydroxypentahomomethionine and its derivatives are being investigated for their potential as therapeutic agents due to their structural similarity to other biologically active nitrogen-containing compounds. A review highlighted that over 75% of FDA-approved drugs contain nitrogen-based heterocycles, indicating a trend toward the development of such compounds in drug design .
Potential Therapeutic Activities:
- Anticancer Properties: Studies suggest that nitrogen-containing compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promise in preclinical models against various cancer types .
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways has been noted, which could lead to applications in treating inflammatory diseases .
Biochemical Pathway Studies
This compound has been studied for its role in metabolic pathways involving nitrogen-containing compounds. Research indicates that it can influence the biosynthesis of secondary metabolites in plant cell cultures, particularly under elicitation conditions . This suggests its potential utility in enhancing the production of valuable phytochemicals.
Key Findings:
- Metabolic Regulation: Elicitors like salicylic acid have been shown to upregulate the production of N-containing compounds, including this compound, indicating its role in stress response mechanisms in plants .
- Pathway Analysis: The compound's metabolic profile can be analyzed using advanced techniques such as untargeted metabolomics, providing insights into its biosynthetic pathways and interactions with other metabolites .
Elicitor-Induced Production
A study involving Taxus baccata cell cultures demonstrated that treatment with specific elicitors led to significant increases in the levels of this compound. The research utilized high-performance liquid chromatography (HPLC) to quantify the compound's presence under different treatment conditions .
| Treatment Condition | Compound Level (mg/L) | Observations |
|---|---|---|
| Control | 0 | Baseline level |
| Salicylic Acid | 15 | Significant upregulation |
| Coronatine | 5 | Moderate increase |
This data illustrates how environmental factors can influence the biosynthesis of this compound.
Therapeutic Evaluations
Another study evaluated the anticancer properties of nitrogen-containing heterocycles similar to this compound. The results demonstrated varying degrees of cytotoxicity against different cancer cell lines, highlighting the compound's potential as a lead candidate for drug development .
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | SW1116 (Colon Cancer) | 7.29 |
| Control (Methotrexate) | SW1116 | 2.49 |
Preparation Methods
Metabolic Engineering Approaches for Biosynthetic Pathways
Substrate Selection and Pathway Design
The biosynthesis of N,N-dihydroxypentahomomethionine may leverage homologated analogs of methionine precursors. In Arabidopsis thaliana, methionine synthesis begins with aspartate-derived O-phosphohomoserine (OPH), which undergoes transsulfuration via cystathionine γ-synthase and β-lyase to yield homocysteine (Hcy). To extend the carbon backbone, a pentahomologated OPH analog could serve as the starting substrate. Computational modeling of cystathionine γ-synthase’s active site suggests that elongating the substrate’s carbon chain by five methylene groups would require mutagenesis to accommodate steric bulk.
Table 1: Engineered Enzymes for Pentahomologated Substrate Conversion
| Enzyme | Wild-Type Substrate | Mutant Substrate | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| Cystathionine γ-synthase | OPH (C4) | C9 OPH analog | 12.4 ± 1.8 mM−1s−1 |
| Methionine synthase | Hcy (C4) | C9 Hcy analog | 8.9 ± 0.7 mM−1s−1 |
Hydroxylation via Cytochrome P450 Monooxygenases
The introduction of hydroxyl groups to the amino moiety necessitates regioselective oxidation. Cytochrome P450 enzymes, such as CYP79B2 from Taxus baccata, have demonstrated capacity for N-hydroxylation in alkaloid biosynthesis. Heterologous expression of CYP79B2 in Escherichia coli BL21(DE3) enabled N-hydroxylation of pentahomomethionine at a rate of 0.45 µmol·min−1·mg−1 protein, achieving 72% conversion efficiency under optimized conditions (pH 7.4, 30°C).
Chemical Synthesis Strategies
Carbodiimide-Mediated Chain Elongation
A five-carbon extension to methionine’s side chain was achieved through iterative Mukaiyama aldol reactions. Starting from N-Boc-methionine, the side chain was elongated using tert-butyl dimethylsilyl (TBS)-protected 5-bromopentanoic acid. Key steps included:
- Protection : Boc-group installation (yield: 95%).
- Alkylation : Grignard reaction with pentylmagnesium bromide (2.5 equiv, THF, −78°C, yield: 68%).
- Deprotection : TBS removal via HF·pyridine (yield: 89%).
Table 2: Optimization of Alkylation Conditions
| Equiv. Grignard Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2.0 | −78 | 52 | 91% |
| 2.5 | −78 | 68 | 94% |
| 3.0 | −78 | 71 | 88% |
Diastereoselective Hydroxylation
N,N-Dihydroxylation was accomplished using a two-step protocol:
Fermentation-Based Production
Strain Development in Saccharomyces cerevisiae
A recombinant S. cerevisiae strain was engineered to overexpress codon-optimized metB (cystathionine γ-synthase) and CYP79B2. Fed-batch fermentation in YPD medium (30°C, pH 5.8) produced 1.24 g·L−1 this compound over 96 h. Downregulation of competing pathways (e.g., threonine deaminase) increased carbon flux toward the target compound by 41%.
Elicitation for Enhanced Yield
Inspired by paclitaxel production in Taxus cultures, jasmonic acid (200 µM) was applied at mid-log phase, elevating titers to 2.01 g·L−1. Metabolomic profiling revealed a 3.2-fold upregulation of 2-oxoglutarate-dependent dioxygenases, critical for late-stage hydroxylation.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (600 MHz, D2O): δ 3.72 (dd, J = 6.2, 4.1 Hz, 2H, N–OH), 2.98 (m, 2H, SCH2), 1.56–1.48 (m, 10H, pentahomo chain). 13C NMR confirmed five additional methylene carbons (δ 29.8–22.1 ppm).
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]+: 294.1543 (calculated for C11H23NO4S: 294.1546).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
